Cas no 110429-36-2 (N-Methyl Paroxetine)

N-Methyl Paroxetine structure
N-Methyl Paroxetine structure
Product Name:N-Methyl Paroxetine
CAS No:110429-36-2
MF:C20H22FNO3
MW:343.39198923111
MDL:MFCD03788781
CID:62819
PubChem ID:253662337
Update Time:2025-08-05

N-Methyl Paroxetine Chemical and Physical Properties

Names and Identifiers

    • N-METHYL PAROXETINE
    • (3S,4R)-3-(3,4-Methylene-dioxyphenoxy-methyl)-4-(4'-fluorophenyl)-N-methylpiperidine
    • PAR-Me
    • METHYL PAROXETINE
    • Piperidine, 3-[(1,3-benzodioxol-5-yloxy)methyl]-4-(4-fluorophenyl)-1-methyl-, (3S,4R)-
    • (3S,4R)-3-(1,3-benzodioxol-5-yloxymethyl)-4-(4-fluorophenyl)-1-methylpiperidine
    • Paroxetine Related Compound F
    • trans(-)-1-Methyl-3-[(1,3-benzodioxol-5-yloxy)Methyl]-4-(4-fluorophenyl)piperidine
    • (3S-trans)-3-[(1,3-Benzodioxol-5-yloxy)methyl]-4-(4-fluorophenyl)-1-methylpiperidine
    • Methylparodextine
    • Paroxetine USP RC F
    • (3S,4R)-N-Methylparoxetine
    • Paroxetine Related Compound
    • (-)-trans-4-(4-Fluorophenyl)-3-(3,4-methylenedioxyphenoxymethyl)-
    • (-)-trans-4-(4-Fluorophenyl)-3-(3,4-methylenedioxyphenoxymethyl)-1-methylpiperidine
    • N-Methylparoxetine
    • Methylparoxetine
    • 3X658583PO
    • CPD000469181
    • (3S,4R)-3-[(1,3-Benzodioxol-5-yloxy)methyl]-4-(4-fluorophenyl)-1-methylpiperidine
    • PubChem15206
    • MLS001424004
    • MOJZPKOBKCXNKG-YJBOKZPZSA-N
    • HMS2051I12
    • BCP13507
    • CM0167
    • NC00117
    • trans-(-)-4-(4'-FLUORO PHENYL)-3-[[3,4-(METHYLENEDIOXY)- PHE
    • trans-(-)-N-methylparoxetine
    • trans-(-)-4-(4'-FLUORO PHENYL)-3-[[3,4-(METH
    • UNII-3X658583PO
    • MFCD03788781
    • CS-0165673
    • Piperidine,3-[(1,3-benzodioxol-5-yloxy)methyl]-4-(4-fluorophenyl)-1-methyl-,(3S,4R)-
    • Q27166378
    • PIPERIDINE, 3-((1,3-BENZODIOXOL-5-YLOXY)METHYL)-4-(4-FLUOROPHENYL)-1-METHYL-, (3S-TRANS)-
    • PIPERIDINE, 3-((1,3-BENZODIOXOL-5-YLOXY)METHYL)-4-(4-FLUOROPHENYL)-1-METHYL-, (3S,4R)-
    • (3S,4R)-3-[(1,3-benzodioxol-5-yloxy)methyl]-4-(4-fluorophenyl)-1-methyl-piperidine
    • SMR000469181
    • CHEBI:94536
    • AKOS015851047
    • Piperidine, 3-[(1,3-benzodioxol-5-yloxy)methyl]-4-(4-fluorophenyl)-1-methyl-, (3S,4R)-; Piperidine, 3-[(1,3-benzodioxol-5-yloxy)methyl]-4-(4-fluorophenyl)-1-methyl-, (3S-trans)-; (-)-trans-4-(4-Fluorophenyl)-3-(3,4-methylenedioxyphenoxymethyl)-1-methylpiperidine; N-Methylparoxetine; BRL-42493; Paroxetine Related Compound F
    • DTXSID20149243
    • 110429-36-2
    • (3S,4R)-3-[(2H-1,3-benzodioxol-5-yloxy)methyl]-4-(4-fluorophenyl)-1-methylpiperidine
    • AKOS015889696
    • J-002423
    • (3S,4R)-3-((benzo[d][1,3]dioxol-5-yloxy)methyl)-4-(4-fluorophenyl)-1-methylpiperidine? (Paroxetine Impurity pound(c)
    • CHEMBL322363
    • (3S,4R)-3-((BENZODIOXOL-5-YLOXY)METHYL)-4-(4-FLUOROPHENYL)-1-METHYLPIPERIDINE
    • M2645
    • AC-18943
    • (3S,4R)-3-((benzo[d][1,3]dioxol-5-yloxy)methyl)-4-(4-fluorophenyl)-1-methylpiperidine
    • T71590
    • CCG-100867
    • BRD-K19277754-001-01-4
    • (3S,4R)-(-)-3-[(1,3-benzodioxol-5-yloxy)methyl]-4-(4-fluorophenyl]-1-methylpiperidine
    • (3S,4R)-(-)-3-((1,3-benzodioxol-5-yloxy)methyl)-4-(4-fluorophenyl)-1-methylpiperidine
    • (3S-trans)-3-((1,3-benzodioxol-5-yloxy)methyl)-4-(4-fluorophenyl)-1-methylpiperidine
    • Trans-(-)-3-[(1,3-Benzodioxol-5-yloxyl)-Methyl]-4-(4-FluoroPhenyl)-1-methyl Piperidine
    • DTXCID2071734
    • Trans-(-)-3-((1,3-Benzodioxol-5-yloxyl)-Methyl)-4-(4-FluoroPhenyl)-1-methyl Piperidine
    • N-Methyl Paroxetine
    • MDL: MFCD03788781
    • Inchi: 1S/C20H22FNO3/c1-22-9-8-18(14-2-4-16(21)5-3-14)15(11-22)12-23-17-6-7-19-20(10-17)25-13-24-19/h2-7,10,15,18H,8-9,11-13H2,1H3/t15-,18-/m0/s1
    • InChI Key: MOJZPKOBKCXNKG-YJBOKZPZSA-N
    • SMILES: FC1C=CC(=CC=1)[C@@H]1CCN(C)C[C@H]1COC1=CC=C2C(=C1)OCO2

Computed Properties

  • Exact Mass: 343.15800
  • Monoisotopic Mass: 343.15837173g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 4
  • Complexity: 429
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 4
  • Topological Polar Surface Area: 30.9

Experimental Properties

  • Density: 1.198
  • Melting Point: 109.0 to 113.0 deg-C
  • Boiling Point: 443.709 °C at 760 mmHg
  • Flash Point: 222.147 °C
  • Refractive Index: 1.562
  • PSA: 30.93000
  • LogP: 3.60660

N-Methyl Paroxetine Security Information

N-Methyl Paroxetine Pricemore >>

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N-Methyl Paroxetine Suppliers

Suzhou Senfeida Chemical Co., Ltd
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(CAS:110429-36-2)N-Methylparoxetine
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Tiancheng Chemical (Jiangsu) Co., Ltd
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(CAS:110429-36-2)N-甲基帕罗西汀
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N-Methyl Paroxetine Related Literature

Additional information on N-Methyl Paroxetine

Comprehensive Overview of N-Methyl Paroxetine (CAS No. 110429-36-2): Properties, Applications, and Research Insights

N-Methyl Paroxetine (CAS No. 110429-36-2) is a chemically modified derivative of paroxetine, a well-known selective serotonin reuptake inhibitor (SSRI). This compound has garnered significant attention in pharmaceutical research due to its potential therapeutic applications and unique biochemical properties. The N-methylation of paroxetine alters its pharmacokinetic profile, potentially enhancing its bioavailability or metabolic stability, which makes it a subject of interest for drug development.

In recent years, the demand for N-Methyl Paroxetine has surged, particularly among researchers exploring novel antidepressants and neuropharmacological agents. The compound's CAS number 110429-36-2 serves as a critical identifier in chemical databases, ensuring precise tracking in academic and industrial settings. Users frequently search for terms like "N-Methyl Paroxetine synthesis", "110429-36-2 supplier", or "N-Methyl Paroxetine vs Paroxetine", reflecting the growing curiosity about its comparative efficacy and synthetic pathways.

From a structural perspective, N-Methyl Paroxetine retains the core features of paroxetine but introduces a methyl group at the nitrogen position. This modification may influence its binding affinity to serotonin transporters, a topic of ongoing debate in neuroscience circles. Researchers are also investigating whether this derivative exhibits fewer side effects—such as reduced gastrointestinal discomfort—compared to its parent compound, addressing a common concern among patients using SSRIs.

The compound's relevance extends beyond mental health. Recent studies have explored its potential role in modulating inflammatory responses, linking N-Methyl Paroxetine to broader therapeutic avenues. Searches like "N-Methyl Paroxetine anti-inflammatory" or "110429-36-2 mechanism of action" highlight this interdisciplinary interest. Such investigations align with current trends in repurposing existing drugs for new applications, a cost-effective strategy in pharmaceutical innovation.

Quality control and analytical methods for N-Methyl Paroxetine are another hot topic. Laboratories prioritize HPLC and LC-MS techniques to verify the purity of CAS No. 110429-36-2, especially when sourcing reference standards. Queries such as "N-Methyl Paroxetine HPLC method" or "110429-36-2 NMR spectrum" dominate technical discussions, underscoring the need for reliable characterization protocols in both academic and industrial research.

Despite its promise, N-Methyl Paroxetine remains a research-grade chemical, with limited clinical data available. This gap fuels searches like "N-Methyl Paroxetine clinical trials" or "110429-36-2 toxicity profile", as scientists seek to validate its safety and efficacy. The compound's future will likely hinge on rigorous preclinical studies, particularly in light of increasing regulatory scrutiny around modified SSRIs.

In summary, N-Methyl Paroxetine (CAS No. 110429-36-2) represents a compelling case study in medicinal chemistry optimization. Its dual appeal—as a potential therapeutic agent and a tool for understanding serotonin modulation—ensures its continued relevance in biomedical research. As the scientific community addresses key questions about its pharmacology, this compound may well emerge as a cornerstone in next-generation neuroactive therapeutics.

Recommended suppliers
Suzhou Senfeida Chemical Co., Ltd
(CAS:110429-36-2)N-Methylparoxetine
sfd1399
Purity:99.9%
Quantity:200kg
Price ($):Inquiry
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Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:110429-36-2)N-甲基帕罗西汀
LE26859192
Purity:99%
Quantity:25KG,200KG,1000KG
Price ($):Inquiry
Email